molecular formula C22H27N3O2S2 B2840060 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252820-34-0

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2840060
CAS No.: 1252820-34-0
M. Wt: 429.6
InChI Key: LXUZNFLWTAOABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • A 3-methylbutyl substituent at position 3 of the pyrimidinone ring, contributing to lipophilicity and steric bulk.
  • A sulfanyl (-S-) linkage at position 2, connecting the heterocycle to an acetamide moiety.
  • An N-(2,4,6-trimethylphenyl) group on the acetamide, enhancing hydrophobic interactions and influencing receptor binding specificity.

Its design leverages structural motifs common in kinase inhibitors and chemokine receptor modulators .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-13(2)6-8-25-21(27)20-17(7-9-28-20)23-22(25)29-12-18(26)24-19-15(4)10-14(3)11-16(19)5/h7,9-11,13H,6,8,12H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZNFLWTAOABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrimidine Acetamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Structural Differences
Target Compound R1 = 3-methylbutyl, R2 = 2,4,6-trimethylphenyl ~493.6 High steric bulk from trimethylphenyl; branched alkyl chain
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide () R1 = butyl, R2 = 2-chloro-4-methylphenyl ~484.0 Linear alkyl chain (butyl); electron-withdrawing chloro substituent
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () R1 = methyl, R2 = 4-butylphenyl 463.6 Phenyl substitution on thienopyrimidine; shorter alkyl chain on acetamide
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () R1 = H, R2 = 2,3-dichlorophenyl 344.2 Simplified pyrimidinone core; dichlorophenyl group enhances polarity

Key Observations :

  • The 2,4,6-trimethylphenyl group introduces steric hindrance, which may reduce off-target interactions compared to halogenated aryl groups (e.g., 2-chloro-4-methylphenyl in or dichlorophenyl in ) .
  • Substitutions on the thienopyrimidine core (e.g., phenyl in ) alter electronic properties, affecting binding to targets like kinases or chemokine receptors .

Key Observations :

  • The synthesis of these compounds typically involves alkylation or nucleophilic substitution of thiol-containing heterocycles with chloroacetamide derivatives, as seen in and .
  • Higher melting points (e.g., 230°C in ) correlate with increased crystallinity from halogenated aryl groups, whereas bulky alkyl/aryl substituents (e.g., 3-methylbutyl) may reduce melting points .

Bioactivity and Target Interactions

While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated:

  • Thienopyrimidine derivatives often target kinases (e.g., EGFR, VEGFR) or chemokine receptors (e.g., CXCR3) due to their structural mimicry of ATP or peptide ligands .
  • The trimethylphenyl group may enhance binding to hydrophobic pockets in receptors, as seen in CXCR3-targeting compounds (). Halogenated analogues () likely exhibit stronger polar interactions but higher metabolic clearance .
  • Cluster analysis () suggests that compounds with similar substituent patterns (e.g., branched alkyl chains, substituted aryl groups) share overlapping bioactivity profiles, implying the target compound may align with anti-inflammatory or anticancer clusters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.